![molecular formula C11H14BCl2NO4 B2548711 4-Boc-amino-3,5-dichlorophenylboronic acid CAS No. 2377609-93-1](/img/structure/B2548711.png)
4-Boc-amino-3,5-dichlorophenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular formula of 4-Boc-amino-3,5-dichlorophenylboronic acid is C11H14BCl2NO4. The molecular weight is 305.95.Chemical Reactions Analysis
Boronic acids, including 4-Boc-amino-3,5-dichlorophenylboronic acid, are often used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .Scientific Research Applications
- Role of 4-Boc-amino-3,5-dichlorophenylboronic acid : This compound serves as an organoboron reagent in SM coupling reactions. Its mild reaction conditions, functional group tolerance, and environmental benignity contribute to its success .
- Application : 4-Boc-amino-3,5-dichlorophenylboronic acid enables formal anti-Markovnikov alkene hydromethylation, a valuable transformation. This method has been applied to the synthesis of natural products and complex molecules .
Suzuki–Miyaura Coupling
Formal Anti-Markovnikov Hydromethylation of Alkenes
These applications highlight the versatility and significance of 4-Boc-amino-3,5-dichlorophenylboronic acid in modern organic chemistry. Researchers continue to explore its potential in diverse contexts, making it a valuable reagent for synthetic endeavors . If you need further details or have additional questions, feel free to ask! 😊
properties
IUPAC Name |
[3,5-dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BCl2NO4/c1-11(2,3)19-10(16)15-9-7(13)4-6(12(17)18)5-8(9)14/h4-5,17-18H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCFAVKISHNFNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)NC(=O)OC(C)(C)C)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BCl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.